5-(2-Bromo-4-fluorophenyl)-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGKULNRNQARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Bromo 4 Fluorophenyl 1,3 Oxazole and Analogous 1,3 Oxazole Derivatives
Classical and Contemporary Approaches to 1,3-Oxazole Ring Construction
The formation of the 1,3-oxazole ring is a well-established area of organic synthesis, with several classical methods still in widespread use, alongside more modern, often metal-catalyzed, approaches.
Cyclization Reactions Involving Amino Acids or Precursors
One of the foundational methods for oxazole (B20620) synthesis involves the cyclization of precursors derived from amino acids. The Robinson-Gabriel synthesis, for instance, utilizes the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com While not directly employing amino acids, the starting materials are readily accessible from them. A more direct route involves the reaction of α-amino acids with arylacetylenes in the presence of a copper salt and iodine, which proceeds through a sequence of reactions including iodination, oxidation, condensation, and cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org
Another notable method is the reaction of serine, an α-amino acid, with an aldehyde to form an oxazolidine (B1195125) intermediate. This intermediate can then be oxidized to a 2,5-dihydrooxazole, which upon further oxidation yields the 2,4-disubstituted oxazole. organic-chemistry.org This approach offers the advantage of using readily available aldehydes as starting materials without the need for intermediate purification. organic-chemistry.org
Condensation Reactions for Oxazole Formation
Condensation reactions represent a versatile strategy for constructing the 1,3-oxazole ring. The Fischer oxazole synthesis, a classic example, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. Another prominent method is the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction of TosMIC with an aldehyde in the presence of a base, such as potassium carbonate, provides a direct route to 5-substituted oxazoles. organic-chemistry.org This method is particularly useful for the synthesis of 5-aryl oxazoles. organic-chemistry.org
More contemporary condensation approaches include the reaction of α-haloketones with primary amides. pharmaguideline.com For instance, reacting a suitable α-bromoketone with an amide can lead to the formation of the oxazole ring. Furthermore, a highly efficient method involves the reaction of simple amides and ketones, proceeding through C-N and subsequent C-O bond formation to close the ring. organic-chemistry.org
Functionalization Strategies for Pre-formed Oxazole Systems
An alternative to de novo ring synthesis is the functionalization of a pre-existing oxazole core. This approach can be highly efficient for accessing a variety of analogues from a common intermediate.
Direct Bromination and Fluorination Techniques on Oxazole Cores
Direct halogenation of the oxazole ring can be a challenging but direct method for introducing bromine or fluorine atoms. Electrophilic substitution on the oxazole ring is generally difficult unless activating groups are present. pharmaguideline.com The reactivity of the positions on the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com Direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source has been described as a method for the synthesis of 2-, 4-, and 5-bromooxazoles. researchgate.net For example, 2-(p-acetamidophenyl)-4-methyloxazole can be directly brominated to yield 2-(p-aminophenyl)-5-bromo-4-methyloxazole after deacetylation. researchgate.net
While direct fluorination of heterocycles is often complex, recent advances have described electrophilic ring-opening fluorination of related heterocycles like isoxazoles using reagents such as Selectfluor, which could potentially be adapted for oxazoles. nih.gov However, for the synthesis of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole, the fluorine atom is part of the phenyl ring, making direct fluorination of the oxazole core an indirect and less practical approach.
Introduction of Halogenated Phenyl Moieties via Coupling Reactions
A more convergent and widely applicable strategy for the synthesis of this compound involves the introduction of the pre-functionalized 2-bromo-4-fluorophenyl group onto the oxazole ring via cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. organic-chemistry.org
Specifically, the direct arylation of oxazoles at the C5 position with aryl halides is a highly effective method. organic-chemistry.org For instance, using specific phosphine (B1218219) ligands, palladium catalysts can selectively promote the C5 arylation of oxazoles with a wide range of aryl bromides, chlorides, iodides, and triflates. organic-chemistry.org This would be a prime strategy for coupling an oxazole with a 2-bromo-4-fluorophenyl halide or its organometallic equivalent.
Transition-Metal-Catalyzed Synthesis of this compound Analogues
Transition-metal catalysis plays a pivotal role in modern organic synthesis, and the construction of oxazoles is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. researchgate.net
Palladium-catalyzed reactions are at the forefront of this field. As mentioned, direct C-H arylation of oxazoles with aryl halides is a key methodology. organic-chemistry.org The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst also provides a route to 2,5-disubstituted oxazoles through a coupling-cyclization sequence. organic-chemistry.org
Copper-catalyzed reactions are also widely employed. For example, the synthesis of 2,5-disubstituted oxazoles can be achieved from arylacetylenes and α-amino acids using a copper(II) nitrate (B79036) catalyst. organic-chemistry.org Copper(II)-catalyzed oxidative cyclization of enamides is another efficient method for producing 2,5-disubstituted oxazoles. organic-chemistry.org
Gold and rhodium catalysts have also been utilized in oxazole synthesis. Gold-catalyzed reactions of N-propargylamides can yield substituted oxazoles, organic-chemistry.org and rhodium-catalyzed annulation of triazoles with aldehydes provides another route to 2,5-diaryloxazoles. researchgate.net
A plausible and efficient route to this compound would involve a transition-metal-catalyzed cross-coupling reaction. For example, a Negishi cross-coupling of a 5-zincated oxazole derivative with 1-bromo-2-iodo-4-fluorobenzene or a related electrophile would be a viable strategy. nih.gov
Table 1: Selected Synthetic Methods for 1,3-Oxazole Derivatives
| Method | Starting Materials | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Dehydrating agent | 2,5-Disubstituted oxazole | pharmaguideline.com |
| Van Leusen Reaction | Aldehyde, TosMIC | K₂CO₃, MeOH | 5-Substituted oxazole | organic-chemistry.org |
| Palladium-Catalyzed Direct Arylation | Oxazole, Aryl bromide | Palladium catalyst, Phosphine ligand | C5-Arylated oxazole | organic-chemistry.org |
| Copper-Catalyzed Cyclization | Arylacetylene, α-Amino acid | Cu(NO₃)₂·3H₂O, Iodine | 2,5-Disubstituted oxazole | organic-chemistry.org |
| Copper-Catalyzed Oxidative Cyclization | Enamide | Copper(II) catalyst | 2,5-Disubstituted oxazole | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a cornerstone for the formation of carbon-carbon bonds between aryl groups and heterocyclic rings. nih.gov This methodology is highly effective for synthesizing 5-aryl-1,3-oxazoles. The general approach involves the coupling of a 5-halo-1,3-oxazole with an appropriate arylboronic acid or, conversely, a 5-oxazolylboronic acid with an aryl halide.
For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the reaction of a 5-halo-1,3-oxazole (e.g., 5-bromo-1,3-oxazole) with (2-bromo-4-fluorophenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a precursor like Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base. nih.gov The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as debromination. nih.gov Electron-donating and sterically demanding ligands often promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov
Research has demonstrated the successful application of this method for a wide range of aryl-substituted heterocycles, including thiophenes and pyrroles, highlighting its versatility. nih.govdoaj.org The conditions are generally mild and tolerant of various functional groups, making this a preferred route in many synthetic campaigns. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 °C | Moderate to Excellent | nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 °C | Good to Excellent | nih.gov |
Copper-Catalyzed Oxidative Cycloaddition Approaches
Copper catalysis offers a powerful alternative for the synthesis of the 1,3-oxazole ring itself. Copper-catalyzed oxidative cycloaddition reactions can construct the oxazole core from simple, readily available precursors. One prominent method involves the [2+2+1] cycloaddition of alkynes, nitriles, and an oxygen source (often water). rsc.orgresearchgate.net This approach allows for the formation of polysubstituted oxazoles with high regioselectivity. For instance, the reaction of an internal alkyne with a nitrile in the presence of a copper(II) catalyst can yield 2,4,5-trisubstituted oxazoles. researchgate.net
Another significant copper-catalyzed route is the oxidative cyclization of enamides, which can be formed from the reaction of ketones and amides. This method proceeds via a vinylic C-H bond functionalization to yield 2,5-disubstituted or 2,4,5-trisubstituted oxazoles under mild conditions, often at room temperature. organic-chemistry.org The synthesis of 5-aryl oxazoles via these methods would typically involve an aryl-substituted starting material, such as an aryl alkyne or an enamide derived from an aryl ketone.
Table 2: Copper-Catalyzed Oxazole Synthesis Approaches
| Reaction Type | Starting Materials | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| [2+2+1] Cycloaddition | Internal Alkynes, Nitriles | Cu(OTf)₂ | High regioselectivity, forms trisubstituted oxazoles. | rsc.orgresearchgate.net |
| Oxidative Cyclization | Enamides | Cu(OAc)₂ | Mild conditions (room temp), vinylic C-H functionalization. | organic-chemistry.org |
Regioselective C-H Functionalization and Arylation Reactions
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for synthesizing aryl-substituted heterocycles. This approach avoids the need for pre-functionalized starting materials (like halo-oxazoles or oxazole-boronic acids) by directly coupling the C-H bond of the oxazole ring with an aryl halide. For 1,3-oxazoles, the C-H bonds at the C2 and C5 positions are the most acidic and thus the most likely sites for metallation and subsequent functionalization. researchgate.net
Palladium catalysts are commonly employed for the direct C-H arylation of oxazoles. researchgate.netorganic-chemistry.org The regioselectivity of the arylation (C2 vs. C5) can be controlled by the choice of catalyst, ligands, base, and solvent. researchgate.net For the synthesis of a 5-aryl oxazole like this compound, reaction conditions would be optimized to favor functionalization at the C5 position. This typically involves reacting a 2-substituted-1,3-oxazole with an aryl halide, such as 1,2-dibromo-4-fluorobenzene, in the presence of a palladium catalyst. The mechanism often involves a concerted metalation-deprotonation (CMD) or a base-assisted non-concerted metalation-deprotonation (nCMD) pathway. researchgate.netmdpi.com
Recent studies have also shown that using sterically hindered metal-amide bases, such as TMPMgBu, can achieve highly regioselective ortho-metalation of N-aryl azoles, followed by palladium-catalyzed arylation. nih.govnih.gov This strategy provides a powerful tool for creating complex, pharmaceutically relevant molecules. nih.govnih.gov
Photoredox Catalysis in Oxazole Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. youtube.com This technology is applicable to the synthesis of oxazoles, offering single-step, room-temperature routes from simple precursors. organic-chemistry.org
A common approach involves the reaction of α-bromoketones with benzylamines, using a ruthenium or iridium-based photocatalyst, such as [Ru(bpy)₃]Cl₂, under blue LED irradiation. organic-chemistry.org The mechanism is initiated by a single-electron transfer from the excited-state photocatalyst to one of the substrates, generating a radical intermediate. This radical then participates in a cascade of events involving cyclization and oxidation to form the aromatic oxazole ring. organic-chemistry.org This method is noted for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org
The combination of photoredox catalysis with other catalytic cycles, such as copper or nickel catalysis, has further expanded the possibilities. For example, a dual gold/copper and copper/photoredox system has been developed for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides, demonstrating the modularity of these modern synthetic tools. organic-chemistry.org
Table 3: Photoredox-Catalyzed Synthesis of Substituted Oxazoles
| Photocatalyst | Starting Materials | Additives/Base | Key Features | Reference |
|---|---|---|---|---|
| [Ru(bpy)₃]Cl₂ | α-Bromoketones, Benzylamines | K₃PO₄, CCl₃Br | Room temperature, visible light, radical mechanism. | organic-chemistry.org |
| Ir(ppy)₃ | Alkenes, Nitriles | Not specified | One-pot, three-component cascade reaction. | nih.gov |
Novel and Sustainable Synthetic Protocols for Halogenated Oxazoles
The development of synthetic methodologies is increasingly driven by the principles of green chemistry, emphasizing sustainability, energy efficiency, and waste reduction.
Solar Photo-Thermochemical Synthesis
Harnessing solar energy provides a sustainable alternative to conventional heating methods in chemical synthesis. Solar photo-thermochemical reactions utilize sunlight as a clean and abundant energy source to drive chemical transformations. While the direct solar-powered synthesis of halogenated oxazoles is an emerging area, related protocols for other heterocycles have been established. For example, the Gewald reaction to produce 2-aminothiophenes and the synthesis of tetrasubstituted imidazoles have been successfully carried out using solar thermal energy. researchgate.net
These methods typically involve mixing the reactants with a catalyst (e.g., SiO₂) and exposing the mixture to focused sunlight. The heat generated drives the reaction, often under solvent-free conditions, which further enhances the green credentials of the process. researchgate.net Adapting this approach to classic oxazole syntheses, such as the Robinson-Gabriel synthesis or van Leusen oxazole synthesis, could provide a sustainable pathway to halogenated oxazoles. The heat generated by solar radiation could replace conventional heating, reducing the carbon footprint of the synthesis. researchgate.net
Chemo- and Regioselective Synthesis Optimization
Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound, as it minimizes the formation of unwanted isomers and simplifies purification. The selective functionalization of a specific position on the oxazole ring or the selective reaction of one functional group in the presence of others is controlled by a careful optimization of reaction parameters.
Key factors influencing selectivity include:
Catalyst and Ligand: The steric and electronic properties of the catalyst and its associated ligands can direct the reaction to a specific site. In palladium-catalyzed C-H functionalization, bulky ligands can favor reaction at less sterically hindered positions. researchgate.net
Base and Solvent: The choice of base and solvent can dramatically alter the reaction pathway. In direct arylation, the base is integral to the C-H activation step, and its strength and nature can determine which proton is removed. researchgate.netmdpi.com Similarly, the coordinating ability of the solvent can influence the reactivity of the catalytic species. nih.gov
Temperature and Reaction Time: These parameters can be tuned to favor the thermodynamically or kinetically controlled product. For instance, the "halogen dance" isomerization, where a halogen atom migrates to a more stable position on a heterocyclic ring, is a temperature-dependent process that can be exploited for regioselective synthesis. nih.gov
By systematically adjusting these variables, chemists can develop highly optimized and selective protocols for the synthesis of specific halogenated oxazole targets. rsc.orgsemanticscholar.org
Chemical Reactivity and Derivatization Chemistry of 5 2 Bromo 4 Fluorophenyl 1,3 Oxazole
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom on the phenyl ring of 5-(2-bromo-4-fluorophenyl)-1,3-oxazole is a key handle for a variety of nucleophilic substitution reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks.
Prominent among these are palladium-catalyzed reactions such as the Suzuki-Miyaura coupling , which allows for the formation of carbon-carbon bonds between the aryl bromide and various organoboron reagents. nih.govresearchgate.netharvard.edu This reaction is highly versatile for introducing new aryl or vinyl substituents. Another critical transformation is the Buchwald-Hartwig amination , a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a wide range of amines, including primary and secondary amines, as well as heterocycles. tandfonline.comproquest.comnih.gov
The Sonogashira coupling provides a route to introduce alkyne functionalities through the reaction of the aryl bromide with terminal alkynes, catalyzed by palladium and copper complexes. nih.govnih.gov The Heck reaction offers a method for the vinylation of the aryl bromide by coupling with alkenes. nih.govmdpi.comnih.govmdpi.com Furthermore, the Ullmann condensation can be employed for the formation of carbon-oxygen or carbon-nitrogen bonds, typically at higher temperatures than palladium-catalyzed reactions. wikipedia.orgnih.govorganic-chemistry.orgmdpi.com
| Reaction Type | Description | Key Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds with organoboron reagents. | Versatile for introducing aryl and vinyl groups. nih.govresearchgate.netharvard.edu |
| Buchwald-Hartwig Amination | Forms C-N bonds with a variety of amines. | Broad substrate scope, including heterocycles. tandfonline.comproquest.comnih.gov |
| Sonogashira Coupling | Forms C-C triple bonds with terminal alkynes. | Introduces rigidity and linearity into molecules. nih.govnih.gov |
| Heck Reaction | Forms C-C bonds with alkenes. | Useful for vinylation of the aryl ring. nih.govmdpi.comnih.govmdpi.com |
| Ullmann Condensation | Forms C-O or C-N bonds. | Often requires higher temperatures. wikipedia.orgnih.govorganic-chemistry.orgmdpi.com |
Electrophilic Aromatic Substitution on the Phenyl Ring and Oxazole (B20620) Ring
The this compound molecule presents two aromatic systems susceptible to electrophilic substitution: the phenyl ring and the oxazole ring. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.
On the phenyl ring , the fluorine atom is an ortho-, para-directing deactivator, while the bromine atom is also an ortho-, para-directing deactivator. The oxazole moiety acts as a deactivating group. Therefore, electrophilic substitution on the phenyl ring is generally challenging. However, under forcing conditions, substitution would be expected to occur at the positions ortho and para to the fluorine and bromine atoms, with the precise location influenced by the steric hindrance of the incoming electrophile and the directing strength of the halogens.
The oxazole ring itself is an electron-deficient heterocycle, making electrophilic substitution difficult. nih.govresearchgate.netgoogle.com When such reactions do occur, they typically take place at the C5 position, which is the most electron-rich carbon. However, in the title compound, the C5 position is already substituted. Electrophilic attack on the oxazole ring, if it were to happen, would likely be at the C4 position, though this is generally less favored. slideshare.net Halogenation of oxazole and related heterocyclic systems often requires specific reagents and conditions to achieve regioselectivity. nih.gov
Oxidation and Reduction Pathways of the Oxazole Ring and Substituents
The oxazole ring and its substituents can undergo both oxidation and reduction, leading to a variety of transformed products.
Oxidation: The oxazole ring is susceptible to oxidation, which can lead to cleavage of the C-C bond and ring-opening. tandfonline.com In some cases, oxidation can result in the formation of a 2-oxazolone, a cyclic carbamate, particularly through enzymatic processes. nih.gov The presence of substituents on the ring can influence the stability and outcome of the oxidation reaction. researchgate.net For instance, the oxidation of 4- or 5-substituted 2H-oxazoles can be catalyzed by aldehyde oxidase. nih.gov
Reduction: The reduction of the this compound system can target different functionalities. The oxazole ring itself can be reduced under certain conditions, though this is less common than the reduction of substituents. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst (H2/Pd), can lead to the reduction of the oxazole ring, although this often requires forcing conditions and may lead to over-reduction. wordpress.com
More commonly, reduction reactions target functional groups that can be introduced through derivatization. For instance, if a carbonyl group were introduced onto the molecule, it could be readily reduced to an alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4). libretexts.orgmasterorganicchemistry.comorganic-chemistry.org NaBH4 is a selective reagent that typically does not reduce ester or amide functionalities under standard conditions. masterorganicchemistry.com
Strategies for Further Functionalization of the Halogenated Phenyl Moiety
Beyond nucleophilic substitution at the bromine atom, the halogenated phenyl moiety offers other strategic avenues for functionalization.
A powerful technique is halogen-metal exchange , where the bromine atom is swapped for a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium. nih.govwikipedia.orgslideshare.netorganic-chemistry.org This creates a highly reactive aryllithium intermediate that can then react with a wide array of electrophiles to introduce new functional groups at the original position of the bromine atom.
Another sophisticated strategy is directed ortho-metalation (DoM) . harvard.eduorganic-chemistry.orgwikipedia.orgchemeurope.comchem-station.com In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the fluorine atom in the title compound could potentially act as a weak directing group, more potent directing groups could be introduced through derivatization to achieve highly regioselective functionalization at a specific ortho position.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 2 Bromo 4 Fluorophenyl 1,3 Oxazole
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a mixture. In the context of 5-(2-bromo-4-fluorophenyl)-1,3-oxazole, GC provides a retention time (t_R) that is characteristic of the compound under specific chromatographic conditions, and it serves as an excellent measure of its purity. The coupled mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum is a molecular fingerprint, providing the molecular weight and crucial structural information based on the fragmentation pattern.
The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺). A key feature would be the presence of an isotopic peak at [M+2]⁺ of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). docbrown.info The fragmentation of the molecular ion is governed by the weakest bonds and the stability of the resulting fragments. libretexts.orglibretexts.org
Predicted fragmentation pathways would likely include:
Cleavage of the C-Br bond, a relatively weak bond, leading to the loss of a bromine radical (•Br).
Fragmentation of the oxazole (B20620) ring, a common pathway for such heterocyles, which can involve the loss of a carbon monoxide (CO) molecule or a cyanide radical (•CN).
Scission of the bond between the phenyl and oxazole rings.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Predicted Ion Fragment | Significance |
|---|---|---|
| 256/258 | [C₉H₅BrFNO]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺), confirms molecular weight and presence of bromine. |
| 177 | [C₉H₅FNO]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 150 | [C₈H₅FN]⁺ | Loss of carbon monoxide (CO) from the [C₉H₅FNO]⁺ fragment. |
| 124 | [C₇H₅F]⁺ | Fragment corresponding to the fluorophenyl group after cleavage. |
| 107 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl cation. |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum shows absorption bands that are characteristic of the bonds present.
For this compound, the IR spectrum would display a series of absorption bands confirming the presence of the aromatic system and the oxazole heterocycle. Theoretical and experimental studies on similar oxadiazole and oxazole structures provide a basis for assigning these vibrational modes. ajchem-a.comnist.gov
Key expected vibrational frequencies include:
C-H stretching from the aromatic and oxazole rings, typically appearing above 3000 cm⁻¹.
C=C and C=N stretching from the aromatic and oxazole rings in the 1500-1650 cm⁻¹ region.
C-O-C stretching characteristic of the oxazole ring, often seen as strong bands in the 1000-1250 cm⁻¹ region.
C-F stretching , which gives a strong, characteristic absorption, usually in the 1100-1250 cm⁻¹ range.
C-Br stretching , which appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050-3150 | Aromatic & Heterocyclic C-H Stretch | Aryl-H, Oxazole-H |
| 1610-1640 | C=N Stretch | Oxazole Ring |
| 1450-1590 | C=C Stretch | Aromatic Ring |
| 1100-1250 | C-F Stretch | Aryl-F |
| 1000-1100 | C-O-C Asymmetric Stretch | Oxazole Ring |
| 500-650 | C-Br Stretch | Aryl-Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the linked phenyl and oxazole rings in this compound. The spectrum typically shows one or more absorption maxima (λ_max), the positions and intensities of which provide information about the extent of conjugation and the nature of the electronic transitions.
The UV-Vis spectrum of the title compound in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated π-electron system. Studies on similarly conjugated oxadiazole systems show that these transitions typically occur in the ultraviolet region. researchgate.net The presence of the phenyl and oxazole rings creates an extended system of conjugation that influences the energy of these transitions.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Predicted λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~280-320 | π → π | Conjugated Phenyl-Oxazole System |
| ~240-260 | π → π | Aromatic Phenyl Ring |
X-Ray Crystallography for Definitive Solid-State Structural Characterization
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can generate a map of electron density and thus determine bond lengths, bond angles, and torsional angles with high precision. This provides unambiguous confirmation of the molecular structure and connectivity. mdpi.com
While specific crystallographic data for this compound is not available, analysis of related bromo-substituted heterocyclic structures allows for a prediction of the type of data that would be obtained. vensel.orguzh.ch The analysis would confirm the planarity of the oxazole ring and determine the torsion angle between the planes of the phenyl and oxazole rings. This angle is a critical parameter, as it influences the degree of electronic conjugation between the two rings. Furthermore, the analysis would reveal intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal packing arrangement. researchgate.net
Table 4: Illustrative X-Ray Crystallographic Parameters for a Substituted Phenyl-Oxazole
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 7.0 - 15.0 |
| b (Å) | 8.0 - 20.0 |
| c (Å) | 10.0 - 25.0 |
| β (°) | 90 - 105 (for Monoclinic) |
| Volume (ų) | 1500 - 2500 |
| Z (Molecules per unit cell) | 4 or 8 |
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for the separation of the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to monitor the progress of a reaction and determine the optimal solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a sealed chamber with a solvent or solvent mixture (mobile phase). The components separate based on their polarity, and their positions are visualized under UV light. The retention factor (R_f) is a characteristic value for a compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides high-resolution separation and is used for both purification (preparative HPLC) and purity analysis (analytical HPLC). The sample is pumped through a column packed with a stationary phase (commonly C18-modified silica for reverse-phase HPLC) under high pressure. A detector, often a UV-Vis detector, records the elution of components over time. For this compound, a reverse-phase HPLC method would be highly effective for final purity assessment, likely showing a single sharp peak for the pure compound.
Table 5: Typical Chromatographic Conditions for Analysis and Purification
| Technique | Parameter | Typical Conditions |
|---|---|---|
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 4:1 v/v) | |
| Detection | UV light (254 nm) | |
| HPLC (Analytical) | Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm or λ_max |
Computational Chemistry and Theoretical Investigations of 5 2 Bromo 4 Fluorophenyl 1,3 Oxazole
Molecular Modeling and Dynamics Simulations
Exploration of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking):In-depth computational analyses of the non-covalent interactions that govern the molecular recognition and crystal packing of this compound, such as hydrogen bonding and π-stacking, have not been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide the design of new derivatives based on studies of related oxazole (B20620) and heterocyclic structures.
QSAR models are typically developed using a training set of molecules with known activities to predict the activities of new or untested compounds. These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Key classes of descriptors relevant to the design of analogs of this compound would include:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For the title compound, the electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring significantly influences its electronic properties. A QSAR study would likely reveal the optimal electronic distribution for a given biological target. For instance, studies on oxadiazole derivatives have shown that electrostatic interactions play a crucial role in determining their antiproliferative activity.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The substitution pattern on the phenyl ring and the oxazole core will dictate the steric requirements for binding to a biological target.
Hydrophobic Descriptors: These, most commonly represented by the logarithm of the partition coefficient (logP), describe the molecule's lipophilicity. The bromine and fluorine substituents on the phenyl ring of this compound increase its lipophilicity, which can be a critical factor for cell membrane permeability and interaction with hydrophobic pockets of a target protein. QSAR studies on antiviral oxadiazolo[3,4-d]pyrimidine nucleosides have indicated that compounds with lower logP values tend to exhibit higher activity. nih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
A hypothetical QSAR study on a series of 5-Aryl-1,3-oxazole derivatives might reveal that specific substitutions on the aryl ring are critical for activity. For example, the presence of a halogen at the 2-position and a fluorine at the 4-position, as in the title compound, could be identified as a key feature for a particular biological endpoint. The model could then be used to predict the activity of new analogs with different substituents, guiding synthetic efforts towards more potent compounds.
Molecular Docking and Ligand-Protein Interaction Studies (In Silico)
A notable study investigated the molecular docking of a series of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govnih.gov Although the core heterocycle is a triazole, the interactions of the common 2-bromo-4-fluorophenyl group with the enzyme's active site are of significant interest.
In this study, the docking analysis revealed that the synthesized compounds have the potential to bind to both COX-1 and COX-2. nih.govresearchgate.net The binding energies and predicted inhibition constants for some of these derivatives highlight the favorable interactions facilitated by the substituted phenyl ring.
| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |
|---|---|---|---|
| Compound 2e | COX-1 | -7.843 | 0.135 |
| Compound 2g | COX-1 | -7.796 | 0.146 |
Data sourced from a study on 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives. researchgate.net
For this compound, a molecular docking study against a relevant biological target would similarly aim to:
Identify the Binding Site: Determine the most probable binding location of the compound on the protein surface.
Predict Binding Conformation: Elucidate the three-dimensional arrangement of the ligand within the binding site.
Analyze Intermolecular Interactions: Identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds with the ligand. The oxazole ring itself can act as a hydrogen bond acceptor.
Estimate Binding Affinity: Calculate a scoring function to estimate the binding free energy, which correlates with the ligand's potency.
Such studies are invaluable for structure-based drug design. For example, if a docking study revealed an unoccupied pocket near the 2-bromo-4-fluorophenyl moiety, medicinal chemists could design new analogs with additional functional groups to fill this space, potentially leading to enhanced binding affinity and biological activity.
Applications of 5 2 Bromo 4 Fluorophenyl 1,3 Oxazole in Pre Clinical Medicinal Chemistry and Organic Synthesis
Utility as a Versatile Synthetic Intermediate in Drug Discovery Programs
The primary significance of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole in drug discovery lies in its role as a versatile synthetic intermediate. The presence of a bromine atom on the phenyl ring is a key feature, rendering the molecule amenable to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for forging new carbon-carbon and carbon-heteroatom bonds.
Chemists can leverage the bromo-substituent for well-established transformations such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the strategic introduction of diverse chemical moieties, including alkyl, alkenyl, alkynyl, aryl, and amino groups, at the 2-position of the phenyl ring. This synthetic flexibility is crucial for developing large libraries of analog compounds for structure-activity relationship (SAR) studies. By systematically modifying the structure and evaluating the biological activity of the resulting derivatives, medicinal chemists can identify key pharmacophoric features and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
The oxazole (B20620) ring itself is a stable aromatic system that is frequently found in biologically active natural products and synthetic drugs. nih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a desirable scaffold in drug design. tandfonline.com The synthesis of 5-aryloxazoles can be achieved through methods like the van Leusen oxazole synthesis, which involves the reaction of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application in SAR |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | C-C (Aryl-Aryl) | Exploration of aryl substituents for enhanced target binding. |
| Heck | Alkenes | C-C (Aryl-Alkene) | Introduction of unsaturated linkers to probe spatial requirements. |
| Sonogashira | Terminal alkynes | C-C (Aryl-Alkyne) | Creation of rigid linkers to orient functional groups precisely. |
Role as a Core Scaffold for the Development of Novel Bioactive Small Molecules
The 1,3-oxazole ring system is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. nih.gov Consequently, this compound is not just an intermediate but can also serve as the central core of new bioactive molecules. Derivatives of oxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. tandfonline.comnih.gov
By using the synthetic handles available on this compound, researchers can design and synthesize novel compounds for various therapeutic areas. For instance, the development of oxazole-containing compounds as anti-inflammatory agents has been a subject of interest. acs.org The fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The strategic placement of this electronegative atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
While specific research on the direct biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds explored for various diseases. The general approach involves its use as a starting material, which is then elaborated into more complex structures that are subsequently tested for biological activity.
Exploration in Agrochemical Research and Development
The application of heterocyclic compounds is not limited to pharmaceuticals; they are also of significant interest in the agrochemical industry for the development of new pesticides and herbicides. nih.gov Oxazole derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. researchgate.net The structural features of these compounds can be tuned to interact with specific biological targets in pests or weeds, leading to effective crop protection agents. nih.gov
The development of new agrochemicals often involves the synthesis and screening of a large number of diverse chemical structures. This compound, with its potential for diversification through cross-coupling reactions, represents a valuable starting point for generating novel candidate molecules for agrochemical applications. The presence of a fluorophenyl group is a common feature in many modern agrochemicals, often contributing to increased efficacy and favorable environmental profiles. Research has shown that oxazole and its derivatives can act as regulators of plant growth, further highlighting their potential in agriculture. researchgate.net
Potential in Functional Materials Science
Beyond biological applications, oxazole-containing compounds have found utility in the field of materials science. Their conjugated aromatic nature and inherent photophysical properties make them suitable for applications in organic electronics. Phenyl-oxazole derivatives have been incorporated into organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. researchgate.net
The synthesis of linear phenyloxazoles and their derivatives has been explored for creating novel luminescent dyes. nih.gov The rigid structure and potential for extended π-conjugation in derivatives of this compound make them interesting candidates for the development of new materials with specific optical and electronic properties. The synthetic versatility of this compound allows for the systematic modification of its structure to fine-tune these properties, such as emission wavelength and quantum yield, for specific material science applications.
Future Research Directions and Persistent Challenges in 5 2 Bromo 4 Fluorophenyl 1,3 Oxazole Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
Future research will likely focus on the application of modern synthetic strategies to overcome these limitations. Transition metal-catalyzed reactions, for instance, offer promising alternatives for the construction of the oxazole (B20620) ring with greater efficiency and selectivity. researchgate.net Methodologies such as gold-catalyzed cyclizations of propargylic amides or copper-catalyzed couplings of α-diazoketones with nitriles are at the forefront of atom-economical oxazole synthesis. organic-chemistry.org Adapting these methods for the synthesis of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole from readily available starting materials, such as 2-bromo-4-fluorobenzaldehyde (B1271550) or related derivatives, is a key objective.
The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another valuable tool that offers a more convergent approach to 5-substituted oxazoles. nih.govsemanticscholar.org Optimizing this reaction for the specific substrate, 2-bromo-4-fluorobenzaldehyde, could provide a more direct and efficient route to the target molecule.
A comparative overview of potential synthetic strategies is presented below:
| Synthetic Method | General Reactants | Potential Advantages | Potential Challenges for this compound |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Well-established method | Requires strong dehydrating agents, potential for side reactions. |
| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | Access to 2,5-disubstituted oxazoles | Use of anhydrous HCl, potential for byproduct formation. wikipedia.org |
| van Leusen Reaction | Aldehydes and TosMIC | Good yields for 5-substituted oxazoles | Optimization of base and solvent conditions may be required. nih.gov |
| Metal-Catalyzed Cyclizations | Propargylic amides, etc. | High atom economy, mild conditions | Catalyst cost and sensitivity, substrate scope. researchgate.net |
In-depth Mechanistic Investigations of Novel Chemical Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. While the general mechanisms of classical oxazole syntheses are known, the influence of the specific electronic properties of the 2-bromo-4-fluorophenyl group on reaction intermediates and transition states remains an area for detailed investigation. researchgate.netyoutube.com
Future research should employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, alongside computational modeling to elucidate the precise pathways of novel synthetic routes. For instance, in a potential palladium-catalyzed cross-coupling reaction to introduce the 2-bromo-4-fluorophenyl moiety onto a pre-formed oxazole ring, a detailed mechanistic study would be invaluable for understanding the catalytic cycle and identifying potential side reactions.
Furthermore, exploring the reactivity of the synthesized this compound itself is a critical future direction. The bromine atom at the 2-position of the phenyl ring serves as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the generation of a diverse library of derivatives. In-depth mechanistic studies of these transformations will be essential for achieving high yields and regioselectivity.
Refinement of Predictive Computational Models for Structure-Activity Relationships
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds with enhanced biological activity. nih.gov For this compound and its derivatives, the development and refinement of predictive Quantitative Structure-Activity Relationship (QSAR) models will be a key research focus. nih.gov
Initial in silico studies on related compounds, such as derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have demonstrated the utility of molecular docking in predicting interactions with biological targets like cyclooxygenases (COX-1 and COX-2). Similar approaches can be applied to this compound to identify potential protein targets and to guide the design of new analogues with improved binding affinities.
Future efforts in this area will involve the generation of larger datasets through the synthesis and biological evaluation of a library of derivatives. This data will be used to train and validate more robust QSAR models. These models will incorporate a range of molecular descriptors, including electronic properties (e.g., electrostatic potential, dipole moment), steric factors, and lipophilicity, to establish a clearer understanding of how structural modifications influence biological activity. researchgate.net
Identification of Undiscovered Biological Targets and Pathways for Novel Applications
The oxazole scaffold is present in a wide array of natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comrsc.org A significant future research direction for this compound is the systematic exploration of its biological activity profile to identify novel targets and therapeutic applications.
Initial screening efforts should encompass a broad range of biological assays to cast a wide net for potential activities. The presence of the bromo- and fluoro-substituents suggests that this compound may exhibit unique interactions with biological macromolecules. nih.gov For example, halogen bonding interactions involving the bromine atom could play a crucial role in binding to specific protein targets.
Phenotypic screening, where the effect of the compound on whole cells or organisms is observed without a preconceived target, can be a powerful approach for uncovering unexpected biological activities. nih.gov Hits from such screens can then be followed up with target deconvolution studies to identify the specific molecular pathways being modulated. Given the known activities of other substituted oxazoles, potential areas of investigation include its effects on cell proliferation, inflammation, and microbial growth. nih.gov
Integration with Advanced Screening Technologies for High-Throughput Research
To accelerate the discovery of biologically active derivatives of this compound, the integration of its chemistry with advanced high-throughput screening (HTS) technologies is essential. acs.orgthermofisher.com HTS allows for the rapid testing of large libraries of compounds against specific biological targets or in cell-based assays, dramatically speeding up the initial stages of drug discovery. nih.gov
The development of a combinatorial library based on the this compound scaffold is a key prerequisite for HTS campaigns. As mentioned, the bromine atom on the phenyl ring provides a convenient point for diversification through parallel synthesis techniques. This would allow for the rapid generation of a multitude of analogues with varying substituents at this position.
These focused libraries can then be subjected to a variety of HTS platforms. For example, fluorescence-based assays, reporter gene assays, and cell viability assays can be used to identify compounds that modulate the activity of specific enzymes, signaling pathways, or cellular processes. mdpi.com The data generated from these screens will not only identify hit compounds for further development but will also provide valuable information for refining the structure-activity relationship models discussed previously.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(2-bromo-4-fluorophenyl)-1,3-oxazole, and how can purity be optimized?
- Methodology : The compound can be synthesized via van Leusen’s oxazole synthesis, involving cyclization of 2-bromo-4-fluorobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux with K₂CO₃ . Purity is enhanced using column chromatography or recrystallization, monitored via TLC. Continuous flow reactors may improve yield and reduce side products for brominated oxazoles .
- Characterization : Confirmation requires ¹H/¹³C NMR (to verify substituent positions), HRMS (for molecular weight), and elemental analysis .
Q. Which spectroscopic and crystallographic techniques validate the structure of bromo-fluorophenyl oxazoles?
- Spectroscopy : ¹H NMR (7.8–8.2 ppm for aromatic protons), ¹⁹F NMR (distinct shifts for para-fluorine), and IR (C-Br stretch ~500–600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using Oxford Diffraction Gemini CCD) resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles (e.g., 10.7° between oxazole and phenyl rings). SHELXL refines disorder models for halogen substituents .
Advanced Research Questions
Q. How do bromine and fluorine substituents influence electronic properties and halogen bonding in crystal packing?
- Electronic Effects : Bromine increases electrophilicity at C2, while fluorine enhances ring electron-withdrawing capacity, altering dipole moments (calculated via DFT). These effects stabilize halogen bonds (Br⋯N/O interactions) in cocrystals with perfluorinated iodobenzenes .
- Crystal Engineering : In structures like C₂₄H₁₅FN₂O₂, Br and F drive C–H⋯F hydrogen bonds (2.3–2.5 Å) and π-π stacking (3.4–3.6 Å centroid distances), critical for supramolecular assembly .
Q. How can molecular docking resolve contradictions in biological activity data for bromo-fluorophenyl oxazoles?
- Case Study : Derivatives like OXL-1 to OXL-6 showed variable PLK-1 inhibition (IC₅₀: 0.8–12 µM). AutoDock Vina simulations revealed steric clashes with Phe183 in low-activity analogs. Aligning docking scores (ΔG: −9.2 to −6.5 kcal/mol) with experimental IC₅₀ identifies optimal substituent geometries .
- Validation : MD simulations (AMBER) assess binding stability, while MM-PBSA calculates ΔGbinding to reconcile outliers .
Q. What strategies mitigate challenges in refining disordered halogen atoms in X-ray structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
